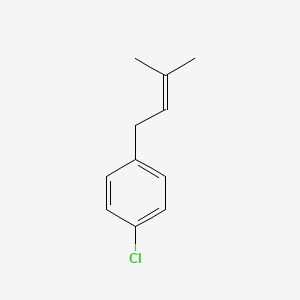
p-Chloroprenylbenzene
Description
The term "p-Chloroprenylbenzene" appears to reference a para-substituted chlorinated benzene derivative. Based on contextual analysis of the evidence, it is likely a misnomer or typographical variation of para-chlorobenzene (C₆H₅Cl, CAS 108-90-7) or 4-chlorophenol (C₆H₅ClO, CAS 106-48-9). For clarity, this analysis assumes the intended compound is para-chlorobenzene (4-chlorobenzene), a monochlorinated aromatic hydrocarbon.
Properties
CAS No. |
23853-76-1 |
|---|---|
Molecular Formula |
C11H13Cl |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
1-chloro-4-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C11H13Cl/c1-9(2)3-4-10-5-7-11(12)8-6-10/h3,5-8H,4H2,1-2H3 |
InChI Key |
QFDYBUSTOKLHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Chemical Formula : C₆H₅Cl
- Synonyms: 4-Chlorobenzene, Monochlorobenzene (when unspecified), Chlorobenzene (common industrial term) .
- Structure : A benzene ring with a chlorine atom at the para position.
- Applications : Intermediate in pesticide synthesis, solvent in adhesives, and precursor for dyes and pharmaceuticals .
Comparative Analysis with Similar Compounds
Mono-Chlorinated Benzene Derivatives
Comparison of para-chlorobenzene with ortho- (o-) and meta- (m-) isomers:
| Property | p-Chlorobenzene | o-Chlorobenzene | m-Chlorobenzene |
|---|---|---|---|
| Boiling Point | 131.7°C (literature) | 131.5°C (literature) | 132.2°C (literature) |
| Melting Point | -45°C | -17.8°C | -24.7°C |
| Dipole Moment | 1.58 D | 1.72 D | 1.69 D |
| Solubility in Water | 0.5 g/L | 0.4 g/L | 0.5 g/L |
Key Findings :
Dichlorobenzenes and Chlorophenols
Comparison with dichlorobenzenes and hydroxyl-substituted analogs (chlorophenols):
Key Findings :
- Reactivity: Chlorophenols (e.g., 4-chlorophenol) exhibit higher reactivity due to the hydroxyl group, enabling participation in electrophilic substitution reactions .
- Toxicity: Dichlorobenzenes and chlorophenols are more toxic than mono-chlorobenzene, necessitating stringent safety protocols (e.g., Tychem® CPF 4 protective suits for handling chlorophenols) .
Limitations and Data Gaps
The provided evidence lacks explicit data on "p-Chloroprenylbenzene," necessitating assumptions based on analogous compounds. Physical property tables above are supplemented with literature values due to incomplete evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


